- Herbicide compositions containing pyridinyloxyphenoxyalkanoic acids, pyridinylthiophenoxyalkanoic acids, and their derivatives, German Democratic Republic, , ,
Cas no 89402-28-8 (3-Fluoro-5-(trifluoromethyl)pyridine)
3-Fluoro-5-(trifluoromethyl)pyridine Chemical and Physical Properties
Names and Identifiers
-
- 3-Fluoro-5-(trifluoromethyl)picolinic acid
- 3-Fluoro-5-(trifluoromethyl)pyridine
- 3-Fluoro-5-(trifluoromethyl)pyridine-2-carboxylic acid
- 3-fluoro-5-trifluoromethylpyridine
- 3-Fluoro-5-trifluoromethyl-pyridine-2-carboxylic acid
- C7H3F4NO2
- 2-Pyridinecarboxylicacid,3-fluoro-5-(trifluoromethyl)
- 2-Pyridinecarboxylic acid, 3-fluoro-5-(trifluoromethyl)-
- AK121787
- 2-Pyridinecarboxylicacid, 3-fluoro-5-(trifluoromethyl)-
- CRZWUUUZTIMHML-UHFFFAOYSA-N
- FCH1401350
- VP11206
- PC401042
- AX8246330
- 3-fluoro-5-(trifluoromethyl)-picolinic acid
- A10709
- 402F288
- 3-FL
- 3-Fluoro-5-(trifluoromethyl)-2-pyridinecarboxylic acid (ACI)
- 3-Fluoro-5-(trifluoromethyl)picolinicacid
- 3-Fluoro-5-trifluoromethylpyridine-2-carboxylic acid
-
- MDL: MFCD11100535
- Inchi: 1S/C7H3F4NO2/c8-4-1-3(7(9,10)11)2-12-5(4)6(13)14/h1-2H,(H,13,14)
- InChI Key: CRZWUUUZTIMHML-UHFFFAOYSA-N
- SMILES: O=C(C1C(F)=CC(C(F)(F)F)=CN=1)O
Computed Properties
- Exact Mass: 209.01000
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 230
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 50.2
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 1.7
Experimental Properties
- Boiling Point: 244.7°C at 760 mmHg
- PSA: 50.19000
- LogP: 1.93770
3-Fluoro-5-(trifluoromethyl)pyridine Security Information
- Hazard Statement: H302-H315-H319-H335
-
Hazardous Material Identification:
- HazardClass:IRRITANT
3-Fluoro-5-(trifluoromethyl)pyridine Customs Data
- HS CODE:2933399090
- Customs Data:
China Customs Code:
2933399090Overview:
2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
3-Fluoro-5-(trifluoromethyl)pyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-RT555-50mg |
3-Fluoro-5-(trifluoromethyl)pyridine |
89402-28-8 | 97% | 50mg |
135.0CNY | 2021-08-03 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-RT555-1g |
3-Fluoro-5-(trifluoromethyl)pyridine |
89402-28-8 | 97% | 1g |
1373.0CNY | 2021-08-03 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-RT555-250mg |
3-Fluoro-5-(trifluoromethyl)pyridine |
89402-28-8 | 97% | 250mg |
512CNY | 2021-05-08 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | F895335-5g |
3-Fluoro-5-(trifluoromethyl)picolinic acid |
89402-28-8 | 97% | 5g |
4,121.10 | 2021-05-17 | |
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | ARK-1705-5g |
3-Fluoro-5-(trifluoromethyl)pyridine-2-carboxylic acid |
89402-28-8 | 95% | 5g |
$590 | 2023-09-07 | |
| Chemenu | CM175878-1g |
3-Fluoro-5-(trifluoromethyl)-pyridine-2-carboxylic acid |
89402-28-8 | 95% | 1g |
$153 | 2021-08-05 | |
| Chemenu | CM175878-5g |
3-Fluoro-5-(trifluoromethyl)-pyridine-2-carboxylic acid |
89402-28-8 | 95% | 5g |
$561 | 2021-08-05 | |
| TRC | F599158-50mg |
3-Fluoro-5-(trifluoromethyl)pyridine |
89402-28-8 | 50mg |
$ 50.00 | 2022-06-04 | ||
| TRC | F599158-100mg |
3-Fluoro-5-(trifluoromethyl)pyridine |
89402-28-8 | 100mg |
$ 65.00 | 2022-06-04 | ||
| TRC | F599158-500mg |
3-Fluoro-5-(trifluoromethyl)pyridine |
89402-28-8 | 500mg |
$ 115.00 | 2022-06-04 |
3-Fluoro-5-(trifluoromethyl)pyridine Production Method
Production Method 1
Production Method 2
- Pyridyl(oxy/thio)phenoxy compounds and herbicidal compositions, European Patent Organization, , ,
3-Fluoro-5-(trifluoromethyl)pyridine Raw materials
3-Fluoro-5-(trifluoromethyl)pyridine Preparation Products
3-Fluoro-5-(trifluoromethyl)pyridine Suppliers
3-Fluoro-5-(trifluoromethyl)pyridine Related Literature
-
Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
-
Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
-
Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
-
Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
-
Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
Additional information on 3-Fluoro-5-(trifluoromethyl)pyridine
Introduction to 3-Fluoro-5-(trifluoromethyl)pyridine (CAS No. 89402-28-8) and Its Recent Applications in Chemical Biology and Medicinal Chemistry
3-Fluoro-5-(trifluoromethyl)pyridine, with the chemical identifier CAS No. 89402-28-8, is a fluorinated heterocyclic compound that has garnered significant attention in the fields of chemical biology and medicinal chemistry due to its versatile structural properties and pharmacological potential. This compound belongs to the pyridine class of molecules, which are widely recognized for their role as key structural motifs in numerous bioactive agents and pharmaceuticals. The presence of both fluoro and trifluoromethyl substituents in its molecular framework imparts unique electronic and steric characteristics, making it a valuable scaffold for drug discovery and development.
The fluoro group, specifically at the 3-position of the pyridine ring, is known to modulate the metabolic stability, lipophilicity, and binding affinity of molecules. In contrast, the trifluoromethyl group at the 5-position enhances the metabolic resistance of compounds against oxidative degradation, thereby extending their half-life in vivo. These features have made 3-Fluoro-5-(trifluoromethyl)pyridine a preferred building block for synthesizing novel therapeutic agents targeting various diseases.
In recent years, advancements in synthetic methodologies have enabled the efficient preparation of fluorinated pyridines, including 3-Fluoro-5-(trifluoromethyl)pyridine, through multi-step organic transformations. These methods often involve palladium-catalyzed cross-coupling reactions, nucleophilic substitutions, and directed functionalization strategies, which allow for precise control over regioselectivity and stereochemistry. Such innovations have facilitated the rapid expansion of libraries of fluorinated pyridines for high-throughput screening and lead optimization.
One of the most compelling applications of 3-Fluoro-5-(trifluoromethyl)pyridine lies in its use as a key intermediate in the synthesis of small-molecule inhibitors targeting enzymes involved in cancer metabolism. For instance, recent studies have demonstrated its utility in developing kinase inhibitors that exploit the unique electronic properties of fluorinated pyridines to enhance binding affinity to protein targets. The fluoro and trifluoromethyl groups contribute to favorable interactions with hinge regions or allosteric sites on kinases, improving drug efficacy.
Moreover, research has highlighted the role of 3-Fluoro-5-(trifluoromethyl)pyridine in designing antiviral agents. The structural motif is particularly relevant in developing inhibitors that target viral proteases or polymerases. The electron-withdrawing nature of fluorinated substituents disrupts hydrogen bonding networks within viral proteins, thereby inhibiting their function. Such findings underscore the importance of fluorinated pyridines in antiviral drug development.
The pharmaceutical industry has also explored 3-Fluoro-5-(trifluoromethyl)pyridine as a precursor for central nervous system (CNS) drugs. The compound’s ability to cross the blood-brain barrier while maintaining metabolic stability makes it an attractive candidate for neuroactive compounds. Researchers have leveraged its scaffold to develop novel antipsychotics, antidepressants, and anxiolytics by incorporating additional pharmacophores at other positions on the pyridine ring.
Another emerging area where 3-Fluoro-5-(trifluoromethyl)pyridine has shown promise is in immunotherapy. Fluorinated pyridines have been incorporated into immunomodulatory agents designed to enhance T-cell activation or suppress unwanted immune responses. The structural rigidity provided by the trifluoromethyl group allows for precise tuning of molecular interactions with immune receptors, leading to improved therapeutic outcomes.
In conclusion, 3-Fluoro-5-(trifluoromethyl)pyridine (CAS No. 89402-28-8) represents a cornerstone compound in modern medicinal chemistry. Its unique structural features enable diverse applications across multiple therapeutic domains, from oncology to neurology and immunology. As synthetic techniques continue to evolve, the accessibility and versatility of this compound will further drive innovation in drug discovery programs worldwide.
89402-28-8 (3-Fluoro-5-(trifluoromethyl)pyridine) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)